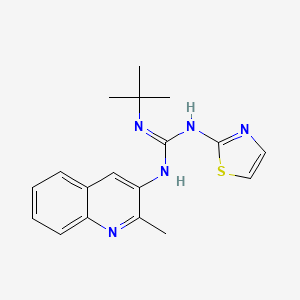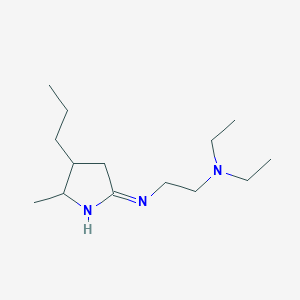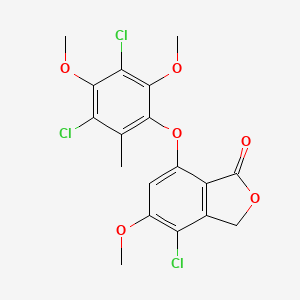
5-Methyloct-4-en-6-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloct-4-en-6-yn-2-one is an organic compound characterized by the presence of both double and triple bonds within its carbon chain. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular formula of this compound is C9H12O, and it has a molecular weight of 136.0888 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloct-4-en-6-yn-2-one can be achieved through various synthetic routes. One common method involves the use of enantioenriched starting materials and chemoenzymatic synthesis. This approach avoids the use of highly reactive or toxic reagents and does not require anhydrous conditions . The reaction typically involves a four-step aldol-based sequence, which includes the following steps:
- Formation of an enolate intermediate.
- Aldol condensation to form a β-hydroxy ketone.
- Dehydration to form an enone.
- Final functionalization to introduce the alkyne group.
Industrial Production Methods
Industrial production of this compound may involve scalable preparation techniques that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. The use of distillation as a purification method is common in industrial settings to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyloct-4-en-6-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyloct-4-en-6-yn-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyloct-4-en-6-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methyloct-5-en-1-yne: Another alkyne with similar structural features.
2-Methyloct-5-yn-4-yl ester: A related ester compound with similar functional groups.
Uniqueness
5-Methyloct-4-en-6-yn-2-one is unique due to its specific combination of double and triple bonds, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.
Properties
CAS No. |
71870-56-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-methyloct-4-en-6-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-4-5-8(2)6-7-9(3)10/h6H,7H2,1-3H3 |
InChI Key |
PJSNDTKGQHHIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=CCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)


![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)



![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)

